4-bromo-1-ethyl-1H-pyrazol-3-amine
Description
Overview of Pyrazole (B372694) Heterocyclic Chemistry and its Significance in Organic Synthesis
Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. numberanalytics.comroyal-chem.commdpi.com Its unique structural and electronic properties make it a versatile scaffold in organic synthesis. numberanalytics.commdpi.com The pyrazole ring is a privileged core structure found in numerous compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comuaeu.ac.aemdpi.comlifechemicals.com
The significance of pyrazoles stems from their aromaticity and the reactivity of the ring's atoms, which allow for various chemical modifications such as electrophilic and nucleophilic substitutions. uaeu.ac.aenih.gov This adaptability enables the synthesis of a vast library of pyrazole derivatives. wisdomlib.orgbohrium.com The most common synthetic routes involve the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. royal-chem.commdpi.com The development of new synthetic methodologies, including greener approaches under flow chemistry conditions, continues to expand the accessibility and diversity of these compounds. mdpi.com
Many commercially successful drugs, such as the anti-inflammatory celecoxib (B62257) and the insecticide fipronil, are based on the pyrazole structure, highlighting the scaffold's medicinal and industrial relevance. numberanalytics.comlifechemicals.com Consequently, pyrazole and its derivatives are fundamental building blocks for creating more complex heterocyclic systems and are a subject of continuous research to develop new therapeutic agents and functional materials. mdpi.comwisdomlib.orgacs.org
The Role of Halogenated and Aminated Pyrazole Scaffolds in Advanced Chemical Building Blocks
The introduction of halogen atoms and amino groups onto the pyrazole scaffold significantly enhances its utility as an advanced chemical building block. mdpi.comscirp.orgmdpi.com These functional groups provide reactive handles for further chemical transformations, allowing for the construction of complex molecular architectures.
Aminated pyrazoles , especially 3-aminopyrazoles and 5-aminopyrazoles, are crucial synthons for a wide array of fused heterocyclic compounds, such as pyrazolopyrimidines. mdpi.comacs.orgscirp.orgmdpi.com The amino group acts as a nucleophile, participating in cyclization reactions to form bicyclic systems that are often biologically active. scirp.orgnih.gov The presence of an amino group, as in 4-bromo-1-ethyl-1H-pyrazol-3-amine, offers a site for acylation, alkylation, or diazotization, further expanding its synthetic potential. acs.orgnih.gov The combination of both a halogen and an amine group on the same pyrazole ring creates a bifunctional building block with orthogonal reactivity, making it a highly sought-after intermediate in drug discovery and materials science. mdpi.comcymitquimica.com
Research Landscape for this compound within Heterocyclic Compound Studies
The research landscape for this compound places it firmly in the category of a valuable, commercially available building block for synthetic chemistry. bldpharm.comaksci.com Its molecular structure combines the key functional features discussed previously: a pyrazole core, an N-ethyl group, a C3-amino group, and a C4-bromo substituent. This specific arrangement of functional groups makes it a versatile intermediate for creating diverse and complex molecules.
Several chemical suppliers list this compound, indicating its use in research and development. bldpharm.comaksci.com The presence of related structures, such as (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol and other N-substituted bromo-aminopyrazoles, in chemical databases further illustrates the interest in this substitution pattern for creating libraries of compounds. chemsrc.comfluorochem.co.ukuni.lu
While large-scale academic studies focusing exclusively on this compound are not prominent in the search results, its value is implicit in its role as a starting material. Research involving this and similar compounds likely focuses on its synthetic transformations. For instance, the amine group can be a nucleophile in reactions, while the bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of different substituents. acs.org
| Property | Value |
|---|---|
| CAS Number | 1006481-44-2 bldpharm.comaksci.com |
| Molecular Formula | C5H8BrN3 bldpharm.com |
| Molecular Weight | 190.04 g/mol |
| SMILES | CCN1C=C(Br)C(=N1)N bldpharm.com |
Scope and Objectives of Academic Inquiry into this compound
The primary academic and industrial interest in this compound centers on its application as a versatile synthetic intermediate. The objectives of research utilizing this compound can be categorized as follows:
Synthesis of Novel Bioactive Molecules: A major objective is to use this compound as a scaffold to synthesize new chemical entities with potential therapeutic applications. researchgate.net Given that pyrazole derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial properties, researchers can modify the bromo and amino positions to create targeted inhibitors for enzymes like protein kinases or to develop new classes of antibiotics. nih.gov
Development of Fused Heterocyclic Systems: The dual functionality of the compound is ideal for constructing fused pyrazole systems. mdpi.comnih.gov The amino group can be used for ring-forming reactions with bifunctional reagents to create pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, or other condensed heterocycles of medicinal interest. mdpi.com
Exploration of Structure-Activity Relationships (SAR): By systematically reacting either the bromo or the amino group, researchers can generate a library of related compounds. This library can then be screened for biological activity, allowing for the elucidation of structure-activity relationships. This is a fundamental process in drug discovery, helping to identify the key structural features required for a desired biological effect. mdpi.com
Applications in Materials Science: Functionalized pyrazoles are also explored for their potential in materials science, for example, as ligands in coordination chemistry or in the development of photoluminescent materials. uaeu.ac.aelifechemicals.com Research may be directed at incorporating this building block into larger polymeric or supramolecular structures to create materials with specific electronic or optical properties.
Properties
IUPAC Name |
4-bromo-1-ethylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-2-9-3-4(6)5(7)8-9/h3H,2H2,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCESDSGUTSIAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006481-44-2 | |
| Record name | 4-bromo-1-ethyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Bromo 1 Ethyl 1h Pyrazol 3 Amine and Its Analogs
Strategic Retrosynthetic Analysis of the 4-bromo-1-ethyl-1H-pyrazol-3-amine Core
A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the carbon-bromine bond, the nitrogen-ethyl bond, and the bonds forming the pyrazole (B372694) ring itself.
One logical approach is to first construct the 1-ethyl-1H-pyrazol-3-amine core and then introduce the bromine atom at the C4 position. This strategy relies on the ability to perform regioselective bromination on a pre-functionalized pyrazole.
Alternatively, one could start with a 4-bromopyrazole derivative and subsequently introduce the ethyl group at the N1 position and the amine group at the C3 position. The order of these introductions would be critical to avoid undesired side reactions and to ensure correct regiochemistry. For instance, N-alkylation of a 4-bromopyrazole followed by amination at C3 is a viable pathway.
A third strategy involves the construction of the pyrazole ring from acyclic precursors that already contain the necessary substituents or functional groups that can be easily converted to them. This often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. For this compound, this could mean reacting ethylhydrazine (B1196685) with a β-ketonitrile that has a bromine atom or a precursor at the α-position.
These retrosynthetic pathways guide the development of the synthetic methodologies detailed in the following sections.
Direct Synthesis Routes for 1H-Pyrazole-3-amines and Their 4-Bromination
The direct synthesis of this compound can be achieved through a sequence of reactions that build and functionalize the pyrazole core.
The formation of the pyrazole ring is a cornerstone of the synthesis. A prevalent and effective method for synthesizing 3-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative. chim.it This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group to form the aminopyrazole. chim.it
Another significant route involves the reaction of α,β-unsaturated nitriles with hydrazines. chim.itarkat-usa.org In this approach, the presence of a leaving group on the alkene facilitates the formation of the heterocyclic ring. chim.it For instance, the condensation of acrylonitriles bearing a leaving group at the α-position with a substituted hydrazine like methylhydrazine can exclusively yield the 3-aminopyrazole (B16455) regioisomer in high yield, often accelerated by microwave assistance. chim.it
The table below summarizes key cyclization reactions for forming the pyrazole ring.
| Starting Materials | Reagents & Conditions | Product Type | Reference |
| β-Ketonitriles, Hydrazine | Basic or acidic conditions | 3(5)-Aminopyrazoles | chim.it |
| α,β-Unsaturated nitriles, Hydrazine | Microwave assistance | 3-Aminopyrazoles | chim.it |
| Ynones, Hydrazines | - | Pyrazoles | nih.gov |
| 1,3-Diols, Arylhydrazines | Ru₃(CO)₁₂ catalyst, NHC-diphosphine ligand | Pyrazoles | organic-chemistry.org |
Introducing a bromine atom specifically at the C4 position of the pyrazole ring is a critical step. The C4 position is often susceptible to electrophilic attack. researchgate.net Electrophilic bromination using reagents like N-bromosuccinimide (NBS) is a common and effective method for this transformation. whiterose.ac.uk The choice of solvent and temperature can be optimized to ensure high regioselectivity and yield. For instance, careful optimization using NBS can lead to a reproducible and selective bromination at the C4 position. whiterose.ac.uk
In some cases, the pyrazole ring might possess other reactive sites. To achieve chemoselectivity, the reactivity of different positions can be modulated. For example, pyrazole 5-trifluoroborates undergo slow halodeborylation, which allows for a chemoselective halogenation to occur at the C4 position using N-halosuccinimides. whiterose.ac.uk
The following table outlines various bromination techniques.
| Substrate | Brominating Agent | Conditions | Product | Reference |
| Pyrazole 5-trifluoroborate | N-Bromosuccinimide (NBS) | Acetonitrile | C4-brominated pyrazole | whiterose.ac.uk |
| 1-Alkyl pyrazole | Bromine, K₂CO₃ | Acetonitrile | C4-brominated pyrazole | whiterose.ac.uk |
| N-unsubstituted pyrazole | N-Bromosuccinimide (NBS) | - | 4-Bromopyrazole | rsc.org |
The introduction of the ethyl group at the N1 position of the pyrazole ring can be accomplished through N-alkylation. However, the N-alkylation of pyrazoles can sometimes lead to a mixture of regioisomers, especially in the absence of significant steric hindrance. researchgate.net To achieve regioselective N-alkylation, one approach is to use a protecting group strategy. The use of a removable protecting group like the SEM (2-(trimethylsilyl)ethoxymethyl) group can enable regioselective introduction of an alkyl substituent. researchgate.net
Direct N-alkylation of 4-bromopyrazole with an ethylating agent such as ethyl bromide in the presence of a base like potassium carbonate in a solvent like DMF is a common method. mdpi.com The reaction conditions can be tuned to favor the desired N1-isomer. In some cases, reacting a 3(5)-aminopyrazole with an alkyl halide like methyl iodide may result in a mixture of N1 and N2 alkylated products, requiring careful separation. reactionbiology.com
The table below details N-alkylation strategies.
| Substrate | Alkylating Agent | Conditions | Product | Reference |
| 4-Bromo-1H-pyrazole | Alkyl bromides | K₂CO₃, DMF | N-Alkyl-4-bromopyrazole | mdpi.com |
| SEM-protected pyrazole | - | - | Regioselectively N-alkylated pyrazole | researchgate.net |
| 3(5)-Aminopyrazole | Methyl iodide | - | Mixture of N1 and N2 methylated isomers | reactionbiology.com |
Introducing an amino group at the C3 position is the final key step in some synthetic routes. This can be achieved through various amination methods. One common strategy is the reduction of a corresponding nitro group. If a 3-nitro-pyrazole is synthesized, it can be reduced to the 3-amino-pyrazole.
Another approach is through nucleophilic aromatic substitution (SNAr) on a pyrazole bearing a suitable leaving group, such as a halogen, at the C3 position. However, direct amination can sometimes be challenging. More advanced techniques like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be employed for the C-N bond formation.
A significant body of research focuses on the synthesis of 3-aminopyrazoles directly through cyclization reactions, as detailed in section 2.2.1, which often proves to be a more efficient strategy. chim.itarkat-usa.org
Modular Approaches to this compound Synthesis
Modular or divergent synthetic strategies offer the flexibility to create a library of analogs from a common intermediate. whiterose.ac.uk This is particularly valuable in drug discovery and materials science.
A modular approach to synthesizing this compound could start with a fully functionalized pyrazole scaffold that allows for orthogonal derivatization. For example, a pyrazole with distinct functional groups at C3, C4, and N1 can be selectively modified.
One such strategy involves the use of pyrazole 5-trifluoroborates. whiterose.ac.uk These intermediates can be synthesized through the regioselective condensation of hydrazines and ynone trifluoroborates. whiterose.ac.uk The stability of the trifluoroborate group allows for chemoselective halogenation at the C4 position. whiterose.ac.uk Subsequently, the trifluoroborate at C5 and other positions can be modified through cross-coupling reactions, providing a regiocontrolled synthesis of fully-functionalized pyrazole derivatives. whiterose.ac.uk
Another modular strategy involves a "build-up" approach where the pyrazole ring is constructed in a stepwise fashion that allows for the introduction of various substituents at each step. Multi-component reactions are particularly powerful in this regard, enabling the one-pot synthesis of polysubstituted pyrazoles from simple starting materials. beilstein-journals.org For example, a three-component reaction of a ketone, an aldehyde, and hydrazine can lead to a pyrazoline intermediate, which is then oxidized to the pyrazole. organic-chemistry.org
The table below presents examples of modular synthesis strategies.
| Strategy | Key Intermediate/Reaction | Key Features | Reference |
| Trifluoroborate Chemistry | Pyrazole 5-trifluoroborates | Orthogonal functionalization at C4 and C5 | whiterose.ac.uk |
| Multi-component Reactions | Three-component synthesis from malononitrile, aldehydes, and hydrazines | One-pot synthesis, high regioselectivity | beilstein-journals.org |
| Sydnone Cycloaddition/Cross-Coupling | Unsymmetrical 3,5-bis(hetero)aromatic pyrazoles | Modular access to diverse pyrazole analogs | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1 Ethyl 1h Pyrazol 3 Amine
Reactivity at the Bromo Substituent (C4-Br)
The bromine atom on the pyrazole (B372694) ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions, nucleophilic substitution, and halogen-metal exchange.
Metal-Catalyzed Cross-Coupling Reactions
The C4-bromo substituent readily participates in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in constructing more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction is used to form a new carbon-carbon bond by coupling the bromo-pyrazole with an organoboron compound. For instance, 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole has been successfully coupled with various aryl boronic acids using a Ruphos-Pd catalyst to yield 4-aryl-1-((methylsulfonyl)methyl)-1H-pyrazole derivatives in good to excellent yields. derpharmachemica.com This method is also applicable to the synthesis of (E)-(4-styryl)aminopyrazoles from 4-bromo aminopyrazoles and styryl boronic acids. researchgate.net Microwave-assisted Suzuki-Miyaura reactions have also been shown to be efficient for coupling bromo-pyrazole derivatives. nih.govrsc.org
Heck Reaction: The Heck reaction involves the coupling of the bromo-pyrazole with an alkene. While specific examples with 4-bromo-1-ethyl-1H-pyrazol-3-amine are not prevalent in the searched literature, related pyrazole systems demonstrate the feasibility of this transformation. For example, palladium complexes with pyrazolyl-imine ligands have been used as catalysts for the Heck coupling of bromobenzene (B47551) and butyl acrylate. researchgate.net
Sonogashira Coupling: This reaction couples the bromo-pyrazole with a terminal alkyne. It is a powerful tool for introducing alkynyl moieties. organic-chemistry.org A room-temperature, copper-free Sonogashira coupling has been developed using an air-stable palladium precatalyst, which has been successfully applied to a range of aryl bromides, including heteroaryl bromides. nih.govacs.org Optimization of Sonogashira coupling conditions for related 4-bromo-pyrazoles has been a subject of research to improve efficiency and yield. researchgate.net
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromo-pyrazole with an amine. rug.nl The Buchwald-Hartwig amination has been employed in the synthesis of various N-aryl pyrazoles. afinitica.com Studies on 4-halo-1H-1-tritylpyrazoles have shown that palladium-catalyzed C-N coupling is effective with aryl or bulky amines that lack β-hydrogen atoms. researchgate.netnih.govresearchgate.net For alkylamines with β-hydrogens, copper-catalyzed conditions are often more suitable. researchgate.netnih.gov
| Reaction Type | Substrates | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole and aryl boronic acids | Ruphos-Pd | 4-aryl-1-((methylsulfonyl)methyl)-1H-pyrazole derivatives | derpharmachemica.com |
| Suzuki-Miyaura | 4-bromo aminopyrazoles and styryl boronic acids | Not specified | (E)-(4-styryl)aminopyrazoles | researchgate.net |
| Sonogashira | Aryl bromides and terminal alkynes | [DTBNpP]Pd(crotyl)Cl | Alkynylated arenes | nih.govacs.org |
| Buchwald-Hartwig | 4-bromo-1H-1-tritylpyrazole and amines (lacking β-H) | Pd(dba)2/tBuDavePhos | C4-aminated pyrazoles | researchgate.netnih.govresearchgate.net |
| Buchwald-Hartwig | 4-iodo-1H-1-tritylpyrazole and alkylamines (with β-H) | Cu(I) | C4-alkylaminated pyrazoles | researchgate.netnih.gov |
Nucleophilic Substitution of the Halogen
The bromine atom at the C4 position can be displaced by nucleophiles. This reactivity allows for the introduction of a variety of functional groups onto the pyrazole ring. While direct examples with this compound are limited in the provided search results, the general reactivity of brominated pyrazoles suggests that nucleophiles like amines and thiols can substitute the bromine atom, typically in the presence of a base. smolecule.com
Halogen-Metal Exchange Reactions
Halogen-metal exchange reactions provide a route to organometallic pyrazole intermediates, which can then be reacted with various electrophiles. google.comgoogle.com This process typically involves treating the bromo-pyrazole with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu For example, 4-bromo-1-methyl-3-(trifluoromethyl)pyrazole has been shown to undergo halogen-metal exchange with tert-butyllithium, allowing for subsequent reactions like carboxylation. sci-hub.box This method offers a powerful way to introduce a wide range of substituents at the C4 position.
Reactivity of the Amine Functionality (C3-NH2)
The amine group at the C3 position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, sulfonylation, and condensation.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation: The amine group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This is a common transformation for primary amines. acs.org
Alkylation: N-alkylation of the amine group can be achieved using alkyl halides or other alkylating agents. mdpi.combioorganica.com.ua For instance, related pyrazole systems have been alkylated using reagents like 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione. bioorganica.com.ua
Sulfonylation: The amine can react with sulfonyl chlorides in the presence of a base to form sulfonamides. This reaction is analogous to acylation and provides a means to introduce sulfonyl groups.
Condensation and Imine Formation
The primary amine at the C3 position can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is a fundamental process in organic chemistry and is often reversible. The formation of imines from pyrazolyl amines has been utilized in the synthesis of ligands for metal catalysts. researchgate.net
| Reaction Type | Reagent Class | Functional Group Formed | Reference |
|---|---|---|---|
| Acylation | Acid chlorides, Anhydrides | Amide | acs.org |
| Alkylation | Alkyl halides | Secondary or Tertiary Amine | mdpi.combioorganica.com.ua |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | - |
| Condensation | Aldehydes, Ketones | Imine (Schiff base) | researchgate.net |
Diazotization and Subsequent Transformations
The primary amine group at the C3 position of this compound is a key functional handle for a variety of chemical transformations. One of the most significant reactions is diazotization, which involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a pyrazolediazonium salt. These diazonium salts are versatile intermediates that can undergo a range of subsequent transformations.
Common transformations of pyrazolediazonium salts include:
Azo-Coupling Reactions: The diazonium salt can act as an electrophile and react with electron-rich coupling partners, such as activated aromatic compounds or active methylene (B1212753) compounds, to form highly colored azo compounds. For instance, coupling with active methylene nitriles can lead to the formation of fused heterocyclic systems like pyrazolo[5,1-c] smolecule.commdpi.comtriazines. researchgate.net
Sandmeyer-type Reactions: The diazonium group can be replaced by various nucleophiles, often catalyzed by copper(I) salts. This allows for the introduction of functionalities such as halides (Cl, Br, I), cyano (-CN), and hydroxyl (-OH) groups at the C3 position.
Dediazoniation: The diazonium group can be removed and replaced with a hydrogen atom, typically using a reducing agent like hypophosphorous acid (H₃PO₂).
The reactivity of the resulting diazonium salt is influenced by the substituents on the pyrazole ring. The electron-withdrawing nature of the bromine atom at C4 and the electronic properties of the N-ethyl group will modulate the stability and electrophilicity of the diazonium intermediate.
Table 1: Potential Transformations via Diazotization
| Reagent(s) | Product Type | Notes |
|---|---|---|
| NaNO₂, HCl (aq.), 0-5 °C | 4-bromo-1-ethyl-1H-pyrazol-3-diazonium chloride | Formation of the diazonium salt intermediate. |
| Activated Aromatic Compound | Azo-coupled product | Used in dye synthesis and for creating complex heterocycles. researchgate.net |
| CuCl/HCl | 3-chloro-4-bromo-1-ethyl-1H-pyrazole | Sandmeyer reaction. |
| CuBr/HBr | 3,4-dibromo-1-ethyl-1H-pyrazole | Sandmeyer reaction. |
| CuCN/KCN | 4-bromo-1-ethyl-1H-pyrazole-3-carbonitrile | Sandmeyer reaction. |
Reactivity of the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle, and its reactivity is dictated by the interplay of its two nitrogen atoms and the substituents attached to the carbon atoms.
Electrophilic Aromatic Substitution on the Pyrazole Core
The pyrazole ring can undergo electrophilic aromatic substitution (EAS), although its reactivity is generally lower than that of benzene (B151609) due to the electron-withdrawing nature of the two nitrogen atoms. researchgate.net The position of substitution is directed by the existing substituents. In this compound, the primary amine group (-NH₂) is a strong activating group and is ortho-, para-directing. The bromine atom at C4 is a deactivating group but also ortho-, para-directing.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Groups' Influence | Predicted Outcome |
|---|---|---|
| C5 | Activated by C3-amine (ortho). | Most probable site for substitution. |
| C3 | Already substituted (amine). | No substitution. |
Annular Prototropic Tautomerism and its Chemical Implications
Annular prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where the proton on a ring nitrogen atom can migrate to the other ring nitrogen, leading to an equilibrium between two tautomeric forms. mdpi.com This phenomenon has significant implications for the chemical properties and reactivity of the molecule. researchgate.net
However, in This compound , the nitrogen at the N1 position is substituted with an ethyl group. This N-alkylation prevents annular prototropic tautomerism because there is no mobile proton on the ring nitrogen atoms. The structure is locked, and the positions of the substituents are fixed. This lack of tautomerism simplifies its reactivity profile compared to its N-unsubstituted counterparts, as it eliminates the possibility of forming regioisomeric products arising from reactions at different tautomers.
Cycloaddition Reactions Involving the Pyrazole Ring
Pyrazoles and their derivatives can participate in cycloaddition reactions, serving as building blocks for more complex heterocyclic structures. smolecule.com While the aromaticity of the pyrazole ring makes it less reactive as a diene in Diels-Alder reactions, it can participate in other types of cycloadditions.
A notable example is the [3+2] dipolar cycloaddition. Nitrile imines, generated in situ from hydrazonoyl halides, can react with dipolarophiles. scirp.org Conversely, a suitably functionalized pyrazole could act as the dipolarophile. More relevant are reactions where the pyrazole ring itself is constructed via a cycloaddition, for instance, the 1,3-dipolar cycloaddition of a diazo compound with an alkyne, which is a common method for pyrazole synthesis. organic-chemistry.orgnih.gov While the pre-formed this compound is less likely to be the primary component in a cycloaddition, its derivatives could be designed to participate in such reactions for the construction of fused ring systems.
Detailed Mechanistic Elucidation of Key Transformations
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Kinetic Studies of Reaction Pathways
Kinetic studies provide quantitative insights into reaction rates, orders, and the influence of various parameters like temperature, concentration, and catalysts on a chemical transformation. For key transformations of this compound, such as the diazotization and subsequent Sandmeyer reaction, kinetic analysis could elucidate the rate-determining step.
For example, in a Sandmeyer reaction, the rate-determining step could be the initial formation of the diazonium ion, its decomposition to form an aryl radical or cation, or the subsequent reaction with the copper catalyst. A hypothetical kinetic study might involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC.
Table 3: Hypothetical Kinetic Data for a Transformation
| [Substrate] (M) | [Reagent] (M) | Initial Rate (M/s) |
|---|---|---|
| 0.1 | 0.1 | 1.2 x 10⁻⁴ |
| 0.2 | 0.1 | 2.4 x 10⁻⁴ |
This hypothetical data suggests the reaction is first-order with respect to the substrate and zero-order with respect to the reagent, indicating the reagent is not involved in the rate-determining step.
Identification and Characterization of Reaction Intermediates
The study of reaction mechanisms involving this compound is crucial for understanding its reactivity and for the rational design of new synthetic methodologies. While detailed mechanistic studies specifically on this compound are not extensively documented in publicly available literature, the reactivity of the broader class of aminopyrazoles allows for the extrapolation of likely reaction intermediates. The identification and characterization of these transient species often rely on a combination of spectroscopic techniques and trapping experiments.
In the synthesis and subsequent reactions of aminopyrazoles, several types of intermediates have been proposed and, in some cases, characterized. These include hydrazones during pyrazole ring formation and diazonium salts in substitution reactions of the amino group.
One of the most common methods for synthesizing 3-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This reaction is understood to proceed through a hydrazone intermediate. The initial step is the nucleophilic attack of the hydrazine (B178648) on the carbonyl group of the β-ketonitrile, forming a hydrazone. This intermediate then undergoes cyclization, where the other nitrogen atom attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. nih.gov The characterization of such hydrazone intermediates can be achieved using spectroscopic methods like IR and NMR. For instance, the IR spectrum of a hydrazone intermediate would show a characteristic stretching band for the C≡N group. nih.gov
Furthermore, in the context of metabolic studies, aminopyrazole derivatives are known to undergo bioactivation to form reactive intermediates. These electrophilic species can be trapped in vitro using nucleophiles like glutathione. The resulting adducts can then be characterized by techniques such as liquid chromatography-mass spectrometry (LC-MS), providing evidence for the transient reactive intermediates. nih.gov
The amino group at the C3 position of the pyrazole ring is a key site for functionalization. This can be achieved via the formation of a diazonium salt intermediate. Treatment of a 5-aminopyrazole with a diazotizing agent, such as tert-butyl nitrite, can generate a diazonium species. This highly reactive intermediate can then be trapped by various nucleophiles or undergo further transformations, such as Sandmeyer-type reactions to introduce a range of substituents. acs.org The formation of these diazonium intermediates is often inferred from the final products, but in some cases, they can be trapped to form more stable structures, like triazenes, which can be isolated and characterized. acs.org
Another relevant reaction is the Dimroth rearrangement, which has been observed in the synthesis of pyrazolo[3,4-d]pyrimidines from N-aryl-5-amino-4-cyanopyrazoles. In these reactions, the initially formed product can rearrange to a more stable isomer, and both the initial and rearranged products, as well as their oxidized forms, can be present in the reaction mixture, indicating a complex reaction pathway with multiple intermediate stages. semanticscholar.org
The table below summarizes the types of intermediates that are likely to be involved in the reactions of this compound, based on the known chemistry of related aminopyrazoles.
| Intermediate Type | Precursor(s) | Reaction Type | Characterization Methods |
| Hydrazone | β-ketonitrile and ethylhydrazine (B1196685) | Pyrazole synthesis | IR (C≡N stretch), NMR |
| Electrophilic Intermediate | This compound | Metabolic bioactivation | Trapping with nucleophiles (e.g., glutathione) followed by LC-MS analysis |
| Diazonium Salt | This compound and a diazotizing agent (e.g., tert-butyl nitrite) | Substitution of the amino group (e.g., Sandmeyer reaction) | Inferred from products; trapping to form stable derivatives (e.g., triazenes) for NMR and MS analysis |
| Dimroth Rearrangement Intermediates | N-substituted 5-amino-4-cyanopyrazoles | Synthesis of fused pyrimidines | Isolation and characterization of various products and intermediates by NMR and MS |
Derivatization and Functionalization Strategies Based on 4 Bromo 1 Ethyl 1h Pyrazol 3 Amine
Construction of Fused Heterocyclic Systems
The aminopyrazole moiety is a classic building block for annulation reactions, where the amino group and an adjacent ring carbon participate in the formation of a new fused ring. This strategy is widely used to access a variety of bicyclic and polycyclic heterocyclic systems with diverse biological and physical properties.
Pyrazolo[3,4-d]pyrimidines, which are purine (B94841) analogues, are a prominent class of fused heterocycles synthesized from aminopyrazoles. imist.mad-nb.info The synthesis is typically achieved through the cyclocondensation of the 3-aminopyrazole (B16455) with a three-carbon electrophilic partner. For 4-bromo-1-ethyl-1H-pyrazol-3-amine, the reaction of its 3-amino group with various 1,3-dielectrophiles like β-dicarbonyl compounds or their equivalents leads to the formation of the pyrimidine (B1678525) ring. semanticscholar.orgresearchgate.net The reaction conditions can be tuned to favor specific outcomes, and the resulting pyrazolo[3,4-d]pyrimidine core retains the bromo and ethyl substituents for potential further functionalization. imist.ma
| Reagent | Conditions | Fused Product Class |
| Diethyl malonate | Base (e.g., Sodium Ethoxide) | Pyrazolo[3,4-d]pyrimidine-dione |
| Ethyl acetoacetate | Acid or Base Catalysis | 6-Methyl-pyrazolo[3,4-d]pyrimidin-4-one |
| Acetylacetone | Acid Catalysis (e.g., p-TsOH) | 4,6-Dimethyl-pyrazolo[3,4-d]pyrimidine |
| Formamide | High Temperature | 4-Amino-pyrazolo[3,4-d]pyrimidine |
The synthesis of pyrazolo-pyridazines from aminopyrazoles involves the formation of a fused pyridazine (B1198779) ring. For instance, pyrazolo[3,4-d]pyridazines can be constructed by reacting a suitably functionalized pyrazole (B372694) with hydrazine (B178648). scirp.orgresearchgate.net Starting with this compound, a synthetic sequence could involve its conversion to a pyrazole-3,4-dicarbonyl derivative, which upon condensation with hydrazine hydrate, would yield the pyrazolo[3,4-d]pyridazine system. nih.gov Another approach involves the reaction with 1,4-dicarbonyl compounds, leading to the fused six-membered ring. researchgate.net
The versatility of this compound extends to the synthesis of other fused systems.
Pyrazolo[3,4-b]pyridines: These can be synthesized via the Friedländer annulation, which involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com A three-component reaction involving the aminopyrazole, an aldehyde, and an active methylene (B1212753) compound is also a common and efficient method for constructing this scaffold. mdpi.com
Pyrazolo[1,5-a]pyrimidines: This isomeric system is accessible through the reaction of 3-aminopyrazoles with 1,3-biselectrophiles such as β-unsaturated ketones or enaminones. d-nb.inforesearchgate.net The reaction proceeds via an initial Michael addition or condensation, followed by intramolecular cyclization and dehydration. mdpi.com
Imidazo[1,2-b]pyrazoles: Reaction with α-haloketones, such as chloroacetone, can lead to the formation of imidazo[1,2-b]pyrazole derivatives through cyclization. sci-hub.se
Synthesis of Conjugated Systems
The 4-bromo substituent is a key functional handle for creating extended π-conjugated systems through metal-catalyzed cross-coupling reactions. This is a powerful strategy for synthesizing materials with interesting photophysical or electronic properties. Palladium-catalyzed reactions are particularly effective for this purpose. mdpi.com
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids allows for the regioselective introduction of aromatic rings at the C4 position.
Sonogashira Coupling: Coupling with terminal alkynes introduces an alkynyl moiety, extending the conjugation in a linear fashion. This is a challenging but feasible reaction on pyrazoles containing electron-withdrawing groups. mdpi.com
Ullmann Coupling: This copper-catalyzed reaction can be used to form C-N bonds, for example, by coupling the aminopyrazole with aryl halides, to create highly conjugated triarylamine-pyrazole structures. scispace.com
These reactions convert the simple pyrazole into a more complex, conjugated molecule whose properties can be fine-tuned by the choice of the coupling partner.
Regioselective Functionalization for Structure-Activity Relationship Studies
For medicinal chemistry and the development of bioactive compounds, the ability to selectively modify a molecule at different positions is critical for optimizing its interaction with biological targets (Structure-Activity Relationship, SAR). This compound is an excellent platform for such studies due to its distinct reactive sites.
C4 Position: The bromine atom can be replaced with a wide variety of substituents using the cross-coupling reactions mentioned above (Suzuki, Sonogashira, etc.), allowing for the exploration of how different groups at this position affect activity. researchgate.net
C3-Amino Group: The amino group can be readily acylated, sulfonated, or alkylated. It can also be converted into other functional groups, for instance, by diazotization followed by substitution, or by condensation to form imines or fused rings. sci-hub.senih.gov
N1-Ethyl Group: While the ethyl group on the starting material is fixed, the synthesis can be adapted to use different alkyl or aryl hydrazines at the initial pyrazole formation step, thus allowing for variation at the N1 position to probe its influence on biological activity. acs.orgacs.org
This regioselective control allows chemists to systematically generate a library of analogues to build a comprehensive SAR profile. researchgate.net
Design and Synthesis of Ligands and Coordination Complexes
Heterocyclic compounds containing nitrogen atoms are excellent ligands for coordinating with metal ions. The 3-aminopyrazole scaffold can act as a bidentate ligand, chelating to a metal center through one of the pyrazole ring nitrogens and the exocyclic amino group. ub.eduajgreenchem.comresearchgate.net
This compound can therefore be used to synthesize a variety of metal complexes. The nature of the metal ion and the stoichiometry of the reaction determine the geometry of the resulting complex. ekb.eg The presence of the bromine atom offers a site for post-coordination modification, while the ethyl group influences the solubility and steric properties of the complex. These complexes have potential applications in catalysis, materials science, and as therapeutic agents. ajgreenchem.comresearchgate.net
| Metal Ion | Potential Coordination Mode | Example Complex Type |
| Co(II), Ni(II), Cu(II) | Bidentate (N-ring, N-amino) | [M(L)₂Cl₂] (Octahedral) |
| Zn(II) | Bidentate (N-ring, N-amino) | [Zn(L)Cl₂] (Tetrahedral) |
| Pd(II), Pt(II) | Bidentate or Monodentate | [M(L)Cl₂] (Square Planar) |
| Fe(II) | Bidentate (N-ring, N-amino) | [Fe(L)₃]²⁺ (Octahedral) |
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 1 Ethyl 1h Pyrazol 3 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like 4-bromo-1-ethyl-1H-pyrazol-3-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and confirm the molecular structure.
¹H and ¹³C NMR for Structural Assignment
While specific NMR data for this compound is not published, we can predict the expected chemical shifts based on known data for analogous structures. The analysis of ¹H and ¹³C NMR spectra involves examining the chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J).
For this compound, the ¹H NMR spectrum would feature distinct signals for the ethyl group protons, the pyrazole (B372694) ring proton, and the amine protons. The ethyl group would present as a quartet for the methylene (B1212753) (–CH₂–) protons coupled to the methyl (–CH₃) protons, which would appear as a triplet. The single proton on the pyrazole ring (H-5) would appear as a singlet. The amine (–NH₂) protons would likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom. The carbon atom attached to the bromine (C-4) would be significantly shifted, as would the carbon attached to the amino group (C-3).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-5 | ~7.5 | Singlet (s) | - |
| C-5 | - | - | ~130 |
| C-4 | - | - | ~95 |
| C-3 | - | - | ~150 |
| N-CH₂-CH₃ | ~4.1 | Quartet (q) | ~45 |
| N-CH₂-CH₃ | ~1.4 | Triplet (t) | ~15 |
| NH₂ | ~5.0 (broad) | Singlet (s) | - |
For comparison, the related compound 4-bromo-1-phenyl-1H-pyrazole shows a singlet for the H-5 proton at δ 7.94 ppm and another for the H-3 proton at δ 7.68 ppm. google.com The carbon signals appear at δ 141.6 (C-3), 127.2 (C-5), and 95.8 (C-4). google.com These values help to substantiate the predicted shifts for the ethyl-substituted analogue.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
To confirm the connectivity of the atoms, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For instance, the signal for the pyrazole H-5 proton would show a correlation to the C-5 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. Expected correlations would include the H-5 proton to the C-3 and C-4 carbons, and the methylene protons of the ethyl group to the C-5 carbon of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in determining stereochemistry and conformation. A NOESY spectrum would show a correlation between the protons of the N-ethyl group and the H-5 proton of the pyrazole ring, confirming their proximity.
These techniques, when used in combination, provide an unambiguous structural confirmation of the molecule.
Variable-Temperature NMR Studies for Dynamic Processes (e.g., Tautomerism)
Aminopyrazoles can exhibit amino-imino tautomerism. While the N-1 position of this compound is substituted, preventing annular tautomerism, the amino group at the C-3 position could potentially exist in equilibrium with its imino tautomer, 4-bromo-1-ethyl-1,2-dihydro-3H-pyrazol-3-imine.
Variable-temperature (VT) NMR is a powerful technique to study such dynamic equilibria. iucr.orgmdpi.com If the rate of exchange between the two tautomers is fast on the NMR timescale at room temperature, averaged signals would be observed. By lowering the temperature, the exchange rate can be slowed, potentially leading to the resolution of separate signals for each tautomer. mdpi.com Conversely, increasing the temperature can cause broad signals to sharpen as the exchange rate increases. Analysis of the NMR spectra at different temperatures can provide thermodynamic and kinetic parameters for the tautomeric interconversion.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
While a crystal structure for this compound is not available in the public domain, analysis of related structures provides insight into the expected molecular geometry and intermolecular interactions.
Determination of Molecular Geometry and Conformation
The crystal structure of a molecule confirms its connectivity and provides precise geometric parameters. For pyrazole derivatives, the five-membered ring is typically planar. In the case of 4-bromo-1H-pyrazole, the molecules arrange into trimeric units via hydrogen bonding. sigmaaldrich.com For a substituted derivative like 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, the pyrazole ring remains planar, and the substituents' positions are precisely determined.
For this compound, X-ray analysis would be expected to confirm the planarity of the pyrazole ring. The analysis would also provide precise bond lengths and angles for the entire molecule.
Table 2: Representative Bond Lengths and Angles from a Related Pyrazole Derivative (Data is illustrative and based on known pyrazole crystal structures. Actual values for the target compound may differ.)
| Parameter | Typical Value (Å or °) | Parameter | Typical Value (Å or °) |
| N1-N2 | ~1.37 Å | N2-N1-C5 | ~112° |
| N2-C3 | ~1.33 Å | N1-N2-C3 | ~105° |
| C3-C4 | ~1.40 Å | N2-C3-C4 | ~111° |
| C4-C5 | ~1.36 Å | C3-C4-C5 | ~106° |
| C5-N1 | ~1.35 Å | C4-C5-N1 | ~106° |
| C4-Br | ~1.87 Å | C3-N(amino) | ~1.36 Å |
Elucidation of Supramolecular Assembly and Intermolecular Interactions
The study of how molecules pack in a crystal is crucial for understanding physical properties. This arrangement, or supramolecular assembly, is governed by intermolecular forces such as hydrogen bonding and π-stacking.
For this compound, the primary amine group (–NH₂) is a strong hydrogen bond donor, and the pyridine-like nitrogen atom (N-2) of the pyrazole ring is a hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure would feature strong N-H···N hydrogen bonds, linking molecules into chains, dimers, or more complex networks. The presence of the bromine atom could lead to halogen bonding interactions (C-Br···N or C-Br···Br). Furthermore, the aromatic pyrazole rings could engage in π-stacking interactions, further stabilizing the crystal lattice. The study of 4-halo-1H-pyrazoles shows that 4-bromo-1H-pyrazole forms trimeric H-bonding motifs, while other analogues form catemeric chains, highlighting the subtle influence of substituents on the supramolecular assembly. sigmaaldrich.com
Vibrational Spectroscopy (Infrared and Raman) of this compound and its Derivatives
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these methods provide critical insights into the functional groups present, the nature of the pyrazole ring, and the influence of its substituents.
Assignment of Functional Group Vibrations
The vibrational spectrum of this compound is a composite of the vibrations of the pyrazole ring, the amino group, the ethyl group, and the carbon-bromine bond. The assignment of these vibrational bands is based on established group frequency regions and comparison with related pyrazole derivatives. nih.govresearchgate.netnih.gov
Amino Group (NH2) Vibrations: The amino group typically exhibits characteristic stretching and bending vibrations. The N-H stretching vibrations are expected to appear in the region of 3300-3500 cm⁻¹. iucr.org Asymmetric and symmetric stretching modes are often observed as two distinct bands. The N-H bending (scissoring) vibration is anticipated in the 1590-1650 cm⁻¹ range.
Ethyl Group (CH2CH3) Vibrations: The ethyl group attached to the pyrazole nitrogen gives rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the CH3 and CH2 groups are expected in the 2850-2980 cm⁻¹ region. Bending vibrations, including scissoring and rocking modes, appear at lower wavenumbers, typically in the 1375-1470 cm⁻¹ range.
Pyrazole Ring Vibrations: The pyrazole ring has a set of characteristic vibrations. The C=C and C=N stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations within the ring are expected around 1200-1300 cm⁻¹. derpharmachemica.com The C-H in-plane and out-of-plane bending vibrations of the pyrazole ring also provide valuable structural information. derpharmachemica.com
Carbon-Bromine (C-Br) Vibration: The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The exact position can be influenced by the electronic environment of the pyrazole ring.
A summary of the expected vibrational frequencies for the key functional groups in this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 |
| Bending (Scissoring) | 1590 - 1650 | |
| Ethyl (CH₂CH₃) | C-H Stretching | 2850 - 2980 |
| C-H Bending | 1375 - 1470 | |
| Pyrazole Ring | C=C, C=N Stretching | 1400 - 1600 |
| C-N Stretching | 1200 - 1300 | |
| Carbon-Bromine | C-Br Stretching | 500 - 600 |
Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy is also instrumental in studying the conformational preferences and intermolecular interactions of this compound. The presence of the flexible ethyl group and the hydrogen-bonding capable amino group can lead to different conformers and intermolecular associations.
Conformational Analysis: The rotation around the N-C bond of the ethyl group can lead to different conformers. While the energy barrier for this rotation is expected to be relatively low, specific conformers might be stabilized in the solid state or in solution. researchgate.netiu.edu.saiu.edu.sa Computational studies on related N-substituted pyrazoles can help in predicting the most stable conformations and their corresponding vibrational signatures. iu.edu.saiu.edu.sa
Intermolecular Interactions: The amino group in this compound can act as a hydrogen bond donor, while the pyrazole ring nitrogens can act as hydrogen bond acceptors. This can lead to the formation of intermolecular hydrogen bonds, resulting in dimers or larger aggregates in the solid state or in concentrated solutions. nih.govacs.orgresearchgate.netrsc.org These interactions cause a noticeable shift in the N-H stretching vibrations to lower frequencies and a broadening of the corresponding IR bands. The study of these shifts provides information on the strength and nature of the hydrogen bonds. nih.gov
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a crucial technique for the unambiguous determination of the molecular formula of this compound and for elucidating its fragmentation pathways under mass spectrometric conditions. nih.govrsc.org
The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
The fragmentation of pyrazole derivatives in mass spectrometry is influenced by the nature and position of the substituents. asianpubs.orgresearchgate.netlibretexts.org For this compound, the fragmentation is likely to be initiated by several key processes:
Loss of the Ethyl Group: Cleavage of the N-CH₂CH₃ bond can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a prominent fragment ion.
Loss of the Amino Group: The amino group can be eliminated as a neutral NH₂ radical.
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br).
Ring Cleavage: The pyrazole ring itself can undergo fragmentation, leading to smaller, stable ions.
The plausible fragmentation pathways for this compound are summarized in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| [C₅H₈BrN₃]⁺ | [C₃H₃BrN₃]⁺ | C₂H₅ |
| [C₅H₈BrN₃]⁺ | [C₅H₇Br]⁺ | NH |
| [C₅H₈BrN₃]⁺ | [C₅H₈N₃]⁺ | Br |
| [C₃H₃BrN₃]⁺ | [C₂H₂N₂]⁺ | HBrCN |
Advanced Techniques in Characterization (e.g., Chiroptical Spectroscopy if applicable, Crystalline Sponge Method)
Beyond standard spectroscopic methods, advanced techniques can provide deeper structural insights into this compound and its derivatives.
Chiroptical Spectroscopy: Chiroptical techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are relevant if the molecule is chiral. asianpubs.orgCurrent time information in Bangalore, IN.researchgate.netresearchgate.netunipv.it While this compound itself is not chiral, derivatives with a chiral center, for instance, by substitution on the ethyl group or by forming atropisomers, could be studied using these methods to determine their absolute configuration. Current time information in Bangalore, IN.researchgate.netresearchgate.net The development of chiral pyrazole derivatives is an active area of research, and chiroptical spectroscopy plays a key role in their characterization. Current time information in Bangalore, IN.researchgate.netresearchgate.net
Crystalline Sponge Method: The crystalline sponge method is a novel technique for determining the crystal structure of molecules that are difficult to crystallize on their own. nih.govacs.orgresearchgate.netrsc.orgresearchgate.net A porous crystalline material, the "sponge," absorbs the target molecule, which then becomes ordered within the crystal lattice, allowing for its structure to be determined by X-ray diffraction. nih.govacs.orgresearchgate.netrsc.orgresearchgate.net This method could be particularly useful for obtaining the solid-state structure of this compound, especially if it is a liquid or an oil at room temperature, or if it is difficult to obtain single crystals of sufficient quality for conventional X-ray crystallography. nih.govacs.orgresearchgate.netrsc.orgresearchgate.net The crystalline sponge method has been successfully applied to a variety of small organic molecules and could provide detailed information about the bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. nih.govacs.orgresearchgate.netrsc.orgresearchgate.net
Computational and Theoretical Chemistry Investigations of 4 Bromo 1 Ethyl 1h Pyrazol 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govscielo.org.co For 4-bromo-1-ethyl-1H-pyrazol-3-amine, DFT calculations can provide profound insights into its behavior at a molecular level.
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comnih.gov
For this compound, the amino group at the C3 position is expected to significantly raise the energy of the HOMO, localizing electron density primarily on this group and the pyrazole (B372694) ring. Conversely, the electron-withdrawing bromine atom at the C4 position would contribute to lowering the energy of the LUMO. The N-ethyl group, being a weak electron-donating group, would have a modest effect on the electronic structure.
Table 1: Inferred Frontier Orbital Energies and Global Reactivity Descriptors for this compound
| Parameter | Inferred Value | Significance |
| HOMO Energy | ~ -5.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | ~ -1.0 eV | Suggests potential for accepting electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Points to moderate chemical reactivity and stability. |
| Ionization Potential | ~ 5.5 eV | Energy required to remove an electron. |
| Electron Affinity | ~ 1.0 eV | Energy released upon gaining an electron. |
| Electronegativity (χ) | ~ 3.25 eV | Overall electron-attracting tendency. |
| Chemical Hardness (η) | ~ 2.25 eV | Resistance to change in electron distribution. |
Disclaimer: The values in this table are inferred from computational studies on analogous substituted pyrazoles and are intended to be illustrative. Specific experimental or computational data for this compound is not currently available in the public domain.
Prediction of Reactivity and Reaction Pathways
The electronic properties derived from DFT calculations allow for the prediction of the compound's reactivity. The distribution of electrostatic potential (ESP) and the analysis of Fukui functions can identify the most likely sites for electrophilic and nucleophilic attack.
In this compound, the amino group is the primary site for electrophilic attack due to its high electron density. The pyrazole ring itself, being electron-rich, is also susceptible to electrophilic substitution, although the directing effects of the substituents would need to be considered. The bromine atom, while deactivating the ring, can act as a leaving group in nucleophilic substitution reactions, particularly under palladium catalysis. Theoretical calculations can model the transition states and reaction energies for such transformations, providing valuable information for synthetic chemists. mdpi.com
Conformational Analysis and Energetic Stability of Tautomers
N-unsubstituted pyrazoles can exist as a mixture of tautomers. researchgate.netencyclopedia.pub While the N1-ethyl group in this compound prevents annular tautomerism, the amino group at the C3 position could potentially exist in equilibrium with its imino tautomer. DFT calculations are instrumental in determining the relative energies of these tautomers. For 3-aminopyrazoles, the amino form is generally found to be significantly more stable than the imino form. nih.gov The presence of both electron-donating (amino) and electron-withdrawing (bromo) groups can influence the stability of different tautomers. nih.gov Computational studies on similar systems have shown that electron-donating groups tend to stabilize the 3-substituted tautomer. nih.govias.ac.in
Furthermore, the ethyl group attached to the nitrogen can adopt various conformations. Computational analysis can reveal the most stable conformer by calculating the potential energy surface as a function of the dihedral angles.
Spectroscopic Property Prediction and Correlation with Experimental Data
DFT calculations can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman). scielo.org.comdpi.comresearchgate.net These theoretical predictions can be correlated with experimental data to confirm the structure of the synthesized compound. For instance, calculated ¹H and ¹³C NMR chemical shifts for 4-bromopyrazole derivatives have shown good agreement with experimental values. researchgate.netmdpi.com Similarly, the vibrational frequencies calculated by DFT can aid in the assignment of peaks in the experimental IR and Raman spectra. Any discrepancies between the calculated and experimental data can often be attributed to solvent effects or intermolecular interactions in the solid state. mdpi.com
Table 2: Inferred and Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Inferred/Predicted Values |
| ¹H NMR (δ, ppm) | Ethyl (CH₂): ~4.0, Ethyl (CH₃): ~1.4, Pyrazole H5: ~7.5, NH₂: ~5.0 |
| ¹³C NMR (δ, ppm) | C3: ~150, C4: ~95, C5: ~130, Ethyl (CH₂): ~45, Ethyl (CH₃): ~15 |
| IR (ν, cm⁻¹) | N-H stretch: ~3400-3300, C=N stretch: ~1600, C-Br stretch: ~600 |
Disclaimer: These are hypothetical values based on the analysis of structurally related compounds and general principles of NMR and IR spectroscopy. Actual experimental values may vary.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. eurasianjournals.com For this compound, MD simulations can be employed to explore its conformational landscape in different environments, such as in aqueous solution or within a protein binding site. uomustansiriyah.edu.iq
These simulations can reveal the flexibility of the ethyl group and the dynamics of intermolecular interactions, such as hydrogen bonding between the amino group and solvent molecules. Understanding the conformational preferences and flexibility is crucial for predicting how the molecule will interact with biological targets. Studies on other pyrazole derivatives have utilized MD simulations to assess the stability of ligand-protein complexes. rsc.orgresearchgate.net
In Silico Molecular Recognition Studies
The potential of this compound as a pharmacologically active agent can be assessed through in silico molecular recognition studies, primarily molecular docking. asianjpr.combiointerfaceresearch.comekb.eg Docking simulations predict the preferred binding orientation of a ligand within the active site of a target protein and estimate the binding affinity. nih.gov
The pyrazole core is a well-known scaffold for inhibitors of various enzymes, including kinases and proteases. researchgate.netnih.gov The substituents on the pyrazole ring of this compound would play a crucial role in its binding interactions. The amino group can act as a hydrogen bond donor, while the pyrazole nitrogens can act as hydrogen bond acceptors. The bromo substituent can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design. iucr.org The ethyl group can engage in hydrophobic interactions within the binding pocket.
Molecular docking studies on analogous pyrazole derivatives have identified key interactions with protein residues, providing a basis for the rational design of more potent and selective inhibitors. rsc.orgresearchgate.net
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. ajol.inforesearchgate.net This method is instrumental in understanding the binding mode of potential drug candidates and in screening large libraries of compounds for their affinity towards a specific biological target. For pyrazole derivatives like this compound, molecular docking studies are crucial for identifying potential protein targets and elucidating the key interactions that govern their binding affinity.
Research on similar pyrazole derivatives has demonstrated their potential to interact with a variety of protein targets, most notably protein kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. studiauniversitatis.roresearchgate.net For instance, docking studies of pyrazole derivatives into the ATP-binding pocket of kinases like Cyclin-Dependent Kinase 2 (CDK2), p38 Mitogen-Activated Protein Kinase (MAPK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been performed. nih.govnih.govnih.gov
The binding of these inhibitors is often characterized by a network of specific interactions. The nitrogen atoms of the pyrazole ring frequently act as hydrogen bond acceptors, mimicking the adenine (B156593) region of ATP. rjpbcs.comnih.gov The amine group at the C3 position, as present in this compound, can serve as a crucial hydrogen bond donor, forming interactions with backbone carbonyls of hinge region residues in kinases, such as Alanine. nih.gov The bromine atom at the C4 position can participate in halogen bonding or hydrophobic interactions, contributing to the binding affinity and selectivity. frontiersin.org The N1-ethyl group likely occupies a hydrophobic pocket within the binding site.
The table below summarizes typical interactions observed in docking studies of pyrazole derivatives with various protein kinase targets, which can be extrapolated to hypothesize the interaction profile of this compound.
| Target Protein | Key Interacting Residues (Hypothetical for this compound) | Type of Interaction | Reference |
| CDK2 | Leu83, Glu81, Lys33 | Hydrogen Bonds (with amine and pyrazole nitrogens) | nih.govnih.gov |
| p38α MAPK | Met109, Gly110, Lys53 | Hydrogen Bonds (hinge region), Hydrophobic Interactions | nih.gov |
| VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen Bonds (with amine), Halogen/Hydrophobic Interactions (with bromo-phenyl moiety) | nih.govfrontiersin.org |
| c-RAF | Cys532, Phe583 | Hydrophobic Interactions | mdpi.com |
These studies collectively suggest that this compound has the structural features necessary to act as a kinase inhibitor, with its specific interaction profile being dependent on the unique topology and amino acid composition of the target kinase's active site. rjpbcs.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arabjchem.org By identifying the key molecular descriptors that influence activity, QSAR models can provide mechanistic insights and predict the activity of novel, unsynthesized compounds. nih.gov
For pyrazole derivatives, QSAR studies have been successfully employed to understand their anticancer and enzyme inhibitory activities. nih.govmedicalresearchjournal.orgijpsr.com The process involves several key steps:
Data Set Preparation : A series of structurally related pyrazole compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. arabjchem.orgresearchgate.net
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors that quantify various aspects of the molecular structure. researchgate.net
Model Development and Validation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Algorithms (GA), are used to build a model that correlates the descriptors with biological activity. researchgate.net The model's statistical significance and predictive ability are rigorously validated using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and external validation with the test set. nih.govijsdr.org
QSAR studies on pyrazole-based inhibitors have revealed the importance of specific structural features. For example, in a study on p38α MAPK inhibitors, descriptors related to molecular shape and electronic properties were found to be crucial for activity. nih.govresearchgate.net Similarly, a 2D-QSAR study on pyrazolo[3,4-b]pyridines as CDK2 inhibitors highlighted the structural features governing their inhibitory potential. nih.govresearchgate.net
The insights from such models can be applied to this compound. The model might indicate that:
The presence of a halogen atom (bromine) at a specific position positively or negatively influences activity, often captured by electronic or lipophilic descriptors. frontiersin.org
The size and branching of the N1-substituent (ethyl group) are critical, as reflected by steric or topological descriptors.
The hydrogen-bonding capacity of the C3-amine group is a significant contributor to the activity.
The table below presents a hypothetical summary of a QSAR model for a series of pyrazole kinase inhibitors, illustrating the type of information generated.
| Statistical Parameter | Value | Interpretation | Reference |
| R² (Correlation Coefficient) | 0.91 | The model explains 91% of the variance in the training set's biological activity. | acs.org |
| q² (Cross-validated R²) | 0.82 | The model has good internal predictive ability. | nih.gov |
| R²_pred (External Validation) | 0.85 | The model has good predictive power for new compounds. | researchgate.net |
| Important Descriptor 1 | Moriguchi octanol-water partition coefficient (MLOGP) | Highlights the importance of lipophilicity for activity. | wisdomlib.org |
| Important Descriptor 2 | E-state topological parameter (TIE) | Relates the electronic and topological state of atoms to activity. | wisdomlib.org |
| Important Descriptor 3 | Number of Oxygen atoms (nO) | Indicates that specific functional groups are key for interaction. | wisdomlib.org |
These QSAR models provide a mechanistic framework for understanding how the structural attributes of this compound—its bromine atom, ethyl group, and amine substituent—collectively contribute to its potential biological activity, guiding the rational design of more potent analogues. researchgate.net
Predictive Modeling of Chemical Properties and Synthetic Accessibility
Beyond biological activity, computational models are increasingly used to predict fundamental chemical properties and the ease of synthesis for new molecules. This predictive capability is vital in early-stage drug discovery to filter out compounds with undesirable properties (e.g., poor solubility, difficult synthesis) before committing resources to their synthesis and testing. nih.govmdpi.com
Predictive Modeling of Chemical Properties: A range of physicochemical properties crucial for a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) can be estimated using in silico tools. ajol.infonih.gov Software and web servers like SwissADME, pkCSM, and ADMET Predictor utilize large databases of experimental data to build models that predict properties for new structures. ajol.infonih.govnih.govijper.org For a compound like this compound, these tools can provide estimates for:
Lipophilicity (logP): The octanol-water partition coefficient, which influences membrane permeability and solubility.
Aqueous Solubility (logS): A critical factor for absorption and formulation.
pKa: The ionization constant, which affects solubility and receptor binding. researchgate.net
Drug-likeness: An assessment based on common structural features of known drugs (e.g., Lipinski's Rule of Five). nih.gov
ADME Properties: Predictions related to intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. ajol.infojohnshopkins.edu
The table below shows a sample of predicted properties for a heterocyclic amine, illustrating the output of such predictive models.
| Property | Predicted Value | Significance | Reference |
| Molecular Weight | 219.08 g/mol | Conforms to drug-likeness criteria | nih.gov |
| logP (octanol/water) | 1.5 - 2.5 | Indicates good membrane permeability | nih.gov |
| Aqueous Solubility | Moderately Soluble | Favorable for absorption | researchgate.net |
| pKa (basic) | 4.0 - 5.0 | Indicates the degree of ionization at physiological pH | researchgate.net |
| Blood-Brain Barrier Permeation | Low to Moderate | Suggests potential for CNS or peripheral action | nih.gov |
| Human Intestinal Absorption | >80% | High predicted oral bioavailability | ajol.info |
Synthetic Accessibility: The feasibility of synthesizing a molecule is a critical consideration. Computational algorithms can estimate a "synthetic accessibility score" (SA score). researchgate.net These scores are typically based on an analysis of the molecule's fragments and complexity compared to the vast number of known, synthesized chemicals. mdpi.com A lower score generally indicates an easier synthesis, based on readily available starting materials and well-established chemical reactions. Pyrazole synthesis is a well-documented area of chemistry, suggesting that a compound like this compound would likely have a favorable synthetic accessibility score. nih.govijper.org The evaluation of synthetic accessibility helps prioritize molecules that can be realistically produced for experimental testing. ijper.org
| Compound Feature | Contribution to Synthetic Accessibility | Reference |
| Pyrazole Core | Readily formed via established cycloaddition or condensation reactions. | researchgate.net |
| N-ethylation | Standard alkylation reaction. | researchgate.net |
| C4-bromination | Common electrophilic substitution on the pyrazole ring. | researchgate.net |
| C3-amine | Can be introduced from precursors or via functional group transformation. | researchgate.net |
| Overall SA Score (Predicted) | 1.5 - 3.5 (on a scale of 1-10, where 1 is very easy) | Indicates the molecule is likely straightforward to synthesize. |
Exploration of Molecular Recognition and Biological Interaction Mechanisms of 4 Bromo 1 Ethyl 1h Pyrazol 3 Amine Derivatives
Investigation of Specific Molecular Target Binding and Inhibition Mechanisms
Derivatives of the pyrazole (B372694) scaffold have been identified as potent inhibitors of a diverse range of molecular targets, particularly enzymes. A significant area of investigation has been their role as kinase inhibitors, targeting key players in cell signaling pathways such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Mitogen-activated Protein Kinase (MEK). rsc.orgfrontiersin.orgbohrium.com Inhibition of these kinases can disrupt signaling cascades that are often dysregulated in diseases like cancer. nih.gov For instance, some pyrazole derivatives have been designed as dual inhibitors, simultaneously targeting both EGFR and VEGFR-2. bohrium.com
Another critical class of targets are the Cyclin-Dependent Kinases (CDKs), with pyrazolo[3,4-d]pyrimidine derivatives showing promise as CDK2 inhibitors. rsc.org The mechanism often involves the pyrazole derivative acting as a bioisosteric replacement for the purine (B94841) ring of ATP, competitively binding to the kinase's ATP-binding pocket. Molecular modeling has shown that specific hydrogen bonds, for example with the amino acid residue Leu83 in CDK2, are crucial for potent inhibition. rsc.org
Beyond kinases, these compounds target enzymes involved in inflammation and metabolic processes. They are well-known inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX), which are central to the synthesis of prostaglandins (B1171923) and leukotrienes. frontiersin.orgresearchgate.net Some derivatives exhibit dual COX/LOX inhibition. frontiersin.org The inhibitory mechanism can be highly specific, with certain aminosulfonyl-containing pyrazoles forming key interactions with amino acid residues like Gln178, Arg499, and Phe504 within the COX-2 active site. frontiersin.org
Other notable enzyme targets include:
Human Dihydroorotate (B8406146) Dehydrogenase (DHODH) , an important target in antiviral and antiproliferative therapies. nih.gov
Metabolic enzymes such as acetylcholinesterase (AChE), carbonic anhydrase (hCA), and α-glycosidase (α-GlyIs), which are relevant to neurodegenerative disorders. frontiersin.org
Glycogen (B147801) Synthase Kinase 3β (GSK3β) , a key target in neurodegenerative disease research. frontiersin.org
Urease and Butyrylcholinesterase , where certain pyrazole derivatives have demonstrated selective inhibition. researchgate.net
The pyrazole nucleus can also serve as a ligand for G-protein coupled receptors, such as adenosine (B11128) receptors, modulating their downstream signaling. evitachem.com The nitrogen atoms within the pyrazole ring and other functional groups can act as donor atoms, enabling the formation of complexes with metal ions, a property that can be exploited for various therapeutic applications. evitachem.com
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of pyrazole derivatives influences their biological activity, guiding the design of more potent and selective compounds. bohrium.comnih.gov These studies have consistently shown that the type, position, and orientation of substituents on the pyrazole core and any appended aryl rings are critical determinants of molecular interactions. nih.govtandfonline.com
For example, in the development of triaryl pyrazoles as inhibitors of Toll-Like Receptor (TLR) signaling, the presence of three aromatic rings at the N1, C3, and C5 positions was found to be essential for significant potency. nih.gov Similarly, for pyrazole-based meprin inhibitors, a 3,5-diphenylpyrazole (B73989) structure served as a potent starting point, with further modifications, such as the introduction of acidic groups, enhancing the activity against specific meprin isoforms. nih.gov
Key SAR findings for various pyrazole derivatives include:
Anticancer Activity : Substitutions at different positions of the pyrazole core are pivotal for enhancing anticancer effects. rsc.orgnih.gov For CDK2 inhibitors, replacing a purine scaffold with a pyrazolo[3,4-d]pyrimidine core and adding side chains like N-arylglycyl or thioglycoside groups, which can form additional hydrogen bonds with the target enzyme, dramatically improves inhibitory activity. rsc.org
Anti-inflammatory and Neuroprotective Activity : The electronic properties of substituents play a significant role. Electron-withdrawing groups, such as a para-bromo substituent on an aromatic ring, have been shown to enhance neuroprotective and antinociceptive activities. frontiersin.org
Anti-biofilm Activity : The position of substituents can be highly specific. In a series of 4-arylazo-3,5-diamino-1H-pyrazoles, a fluorine atom at the ortho-position of the aryl ring resulted in the highest activity against Pseudomonas aeruginosa biofilms. nih.gov
DHODH Inhibition : The introduction of a cyclopropyl (B3062369) group was found to significantly improve the inhibition of viral replication in a series of DHODH inhibitors, highlighting the importance of steric and electronic factors. nih.gov
Enzymatic Interaction Profiling and Mechanistic Insights
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a broad spectrum of enzymes. bohrium.comrsc.org This interaction can lead to either inhibition or, in some cases, activation of the enzyme. benthamdirect.com
An extensive body of research has profiled pyrazole derivatives as enzyme inhibitors. They demonstrate significant inhibitory action against various enzyme classes:
Oxidoreductases : This includes COX-1, COX-2, and 15-lipoxygenase (15-LOX). frontiersin.orgresearchgate.net A key strategy in drug design has been to develop selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. frontiersin.orgresearchgate.net Furthermore, dual COX-2/15-LOX inhibitors have been developed, offering a broader anti-inflammatory profile. researchgate.net Human dihydroorotate dehydrogenase (DHODH) is another important oxidoreductase target. nih.gov
Transferases : This class is prominently represented by protein kinases, which are major targets in oncology. Pyrazole derivatives have shown potent inhibition of EGFR, VEGFR-2, MEK, and various CDKs. frontiersin.orgbohrium.comrsc.org The mechanism is often competitive inhibition at the ATP-binding site. rsc.org
Hydrolases : Pyrazoles inhibit several hydrolases, including acetylcholinesterase (AChE) and butyrylcholinesterase, which are targets in Alzheimer's disease, as well as urease. frontiersin.orgresearchgate.net
The specific substitution pattern on the pyrazole core dictates the enzyme inhibition profile. frontiersin.org For instance, one study found that triphenyl-substituted pyrazoles were potent AChE inhibitors, whereas diphenyl-substituted analogs were more effective against α-GlyIs, and those with bromophenyl groups strongly inhibited carbonic anhydrase isoforms. frontiersin.org Conversely, some pyrazole compounds have been found to act as activators of the enzyme glucokinase, a potential mechanism for antidiabetic agents. benthamdirect.com
Pathway Analysis of Molecular Activity
The interaction of pyrazole derivatives with their molecular targets translates into the modulation of complex cellular signaling pathways, underpinning their pharmacological effects. researchgate.net
Cancer-Related Pathways : By inhibiting kinases like EGFR, VEGFR-2, and MEK, pyrazole derivatives can block the signal transduction pathways that drive cancer cell proliferation, survival, angiogenesis, and metastasis. rsc.orgfrontiersin.orgbohrium.com Inhibition of CDKs, such as CDK2, directly interferes with the cell cycle machinery, leading to cell cycle arrest and preventing cancer cells from dividing. rsc.orgresearchgate.net Ultimately, the disruption of these pathways can trigger apoptosis, or programmed cell death, in malignant cells. researchgate.net
Inflammatory Pathways : The inhibition of COX and LOX enzymes by pyrazole derivatives directly curtails the production of prostaglandins and leukotrienes, key mediators of the inflammatory response. frontiersin.orgresearchgate.net Beyond this, pyrazole compounds can modulate Toll-Like Receptor (TLR) signaling. nih.gov TLRs are crucial components of the innate immune system, and their dysregulation is linked to chronic inflammatory diseases. Pyrazole derivatives can act as either pan-TLR or selective TLR signaling inhibitors by interfering with essential protein-protein interactions within these pathways. nih.gov
Neuroprotective Pathways : The neuroprotective effects of some pyrazole derivatives have been linked to their ability to influence pathways that combat cellular stress. frontiersin.org This includes the inhibition of glycogen synthase kinase 3β (GSK3β) and the induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.org Nrf2 is a master regulator of the antioxidant response, and its activation can protect neurons from oxidative damage, a common feature of neurodegenerative diseases. frontiersin.org
Applications As Advanced Chemical Building Blocks and Ligands in Research
Role in the Synthesis of Complex Heterocyclic Scaffolds
The reactivity of 4-bromo-1-ethyl-1H-pyrazol-3-amine makes it an important starting material for constructing more complex heterocyclic systems. The presence of the bromine atom and the amine group provides two reactive sites for further functionalization and ring-forming reactions.
Researchers utilize brominated pyrazole (B372694) derivatives, including analogs like 4-bromo-1-methyl-1H-pyrazol-3-amine, as foundational units in the synthesis of diverse heterocyclic compounds. The bromine atom is particularly useful as it can be readily displaced or participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new aryl or other carbon-based substituents. researchgate.net This is a common strategy for creating libraries of compounds for biological screening. For instance, pyrazole-benzamide derivatives have been synthesized via Suzuki reactions using a bromo-pyrazole precursor, yielding compounds tested for antibacterial activity. researchgate.net
The amine group on the pyrazole ring is also a key functional handle. It can undergo condensation reactions with various carbonyl compounds or be used in amidation reactions to link the pyrazole core to other molecular fragments. researchgate.netaablocks.com This dual reactivity enables the construction of fused heterocyclic systems, where the pyrazole ring is incorporated into a larger polycyclic structure. Examples of scaffolds derived from related bromo-pyrazole precursors include:
Pyrazolo[3,4-b]pyridines : These fused systems are of significant interest in medicinal chemistry as kinase inhibitors. google.com The synthesis often involves the reaction of an aminopyrazole with a 1,3-dicarbonyl equivalent.
Pyrazolyl-Thiophenes : The reaction of a bromo-ethyl-pyrazole carboxamide with a cyano-methylthiophene derivative yields a complex molecule incorporating both pyrazole and thiophene (B33073) rings. aablocks.com
Pyrazolo[1,5-a]pyrimidines : These are formed by the reaction of 3-aminopyrazoles with appropriate 1,3-dielectrophiles, demonstrating the utility of the amine functionality in building fused bicyclic systems. ambeed.com
The ability to perform selective reactions at either the bromo or amine position makes compounds like this compound highly valuable for generating molecular diversity from a single, accessible starting material.
Table 1: Examples of Heterocyclic Scaffolds from Bromo-Pyrazole Precursors
| Precursor Type | Reaction | Resulting Scaffold | Reference |
|---|---|---|---|
| 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | Suzuki-Miyaura Reaction | 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide | researchgate.net |
| 4-bromo-1-ethyl-1H-pyrazole-3-carboxamide | Amidation | Ethyl 5-(4-bromo-1-ethyl-1H-pyrazole-3-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate | aablocks.com |
| 5-amino-3-aryl-4-cyanopyrazole | Cyclization | Pyrazolo[3,4-b]pyridines | mdpi.com |
| 4-bromo-1H-pyrazol-5-amine | Condensation/Cyclization | Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | ambeed.com |
Development of Novel Ligands for Metal Catalysis and Coordination Chemistry
The pyrazole ring is a well-established motif in coordination chemistry. The two adjacent nitrogen atoms in the pyrazole ring of this compound can act as donor atoms, allowing it to function as a ligand that can bind to metal ions. evitachem.com Bis(pyrazol-1-yl)alkanes, for example, are widely used bidentate ligands for creating coordination compounds with applications in catalysis and exhibiting interesting biological and electroluminescent properties. researchgate.net
The functional groups on the pyrazole ring, specifically the amine and bromo substituents, can modulate the electronic properties of the ligand and, consequently, the properties of the resulting metal complex. researchgate.net The amine group provides an additional potential coordination site, enabling the molecule to act as a bidentate or even a bridging ligand, connecting multiple metal centers.
While direct studies on this compound as a ligand are not extensively detailed, research on analogous compounds demonstrates this potential. For example, a ligand containing both a 3-aminopyrazole (B16455) and a tetrazole ring has been used to synthesize a series of cobalt, zinc, and cadmium coordination polymers, where the nitrogen atoms from both the pyrazole and tetrazole rings, as well as the exocyclic amine group, participate in coordinating the metal ions. rsc.org The ability of such molecules to form stable complexes with transition metals makes them candidates for:
Homogeneous Catalysis : Metal complexes containing pyrazole ligands have shown catalytic activity in various organic transformations. researchgate.net
Metal-Organic Frameworks (MOFs) : The ability to act as a linker between metal ions makes pyrazole derivatives potential building blocks for porous MOFs, which have applications in gas storage and separation. researchgate.net
The presence of the bromine atom offers a site for post-coordination modification, allowing for the synthesis of more complex, multifunctional materials.
Contribution to Materials Science Research
The unique electronic and structural properties of pyrazole derivatives have led to their investigation in materials science. Compounds like this compound serve as building blocks for functional organic materials.
Organic Electronics : The pyrazole ring is an electron-rich heterocycle. When incorporated into larger conjugated systems, it can influence the electronic properties of the material. There is potential for pyrazole-containing molecules to be used in organic electronic or photonic devices. smolecule.com Substituted pyrazoles are explored for properties such as thermal stability and photoluminescence, which are relevant for materials science applications. smolecule.com
Coordination Polymers and MOFs : As discussed previously, pyrazole-amines are effective ligands for the construction of coordination polymers. A study on 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole demonstrated the formation of 2D and 3D supramolecular architectures with metal ions like Co(II), Zn(II), and Cd(II). rsc.org These materials can exhibit interesting magnetic and fluorescent properties. The cobalt-based polymer, for instance, showed magnetic ordering, while the zinc and cadmium complexes were fluorescent. rsc.org Such properties are of interest for developing sensors, magnetic materials, and luminescent devices.
Table 2: Potential Applications of Pyrazole-Based Materials
| Material Type | Potential Application | Relevant Properties | Reference |
|---|---|---|---|
| Coordination Polymers | Magnetic Materials, Fluorescence | Magnetic ordering, ligand-based π–π* transitions | rsc.org |
| Conjugated Molecules | Organic Electronics, Photonics | Modifiable electronic properties, photoluminescence | smolecule.comsmolecule.com |
| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis | Porosity, active metal sites | researchgate.net |
Utilization in Probe Molecule Development for Biological Systems
Molecules that can selectively interact with biological targets and produce a measurable signal are invaluable tools in chemical biology. Pyrazole derivatives have been investigated as scaffolds for such "probe" molecules.
The this compound structure contains the necessary features to be developed into a biological probe. The pyrazole core can serve as a recognition element that binds to specific enzymes or receptors. evitachem.com The bromine atom provides a convenient attachment point for a fluorophore or other reporter group via cross-coupling reactions. This allows for the creation of fluorescent probes to visualize biological processes or screen for enzyme inhibitors. evitachem.comevitachem.com
While this specific compound is not yet a widely used probe, its analogs are classified as biochemical reagents for life science research, highlighting the potential of this chemical class. medchemexpress.com For example, pyrazole derivatives have been explored as fluorescent probes for imaging biological targets or studying cellular processes. evitachem.com The development of such probes relies on the ability to synthetically modify the core structure, a role for which this compound is well-suited. Its derivatives have also been investigated for their potential to interact with molecular targets involved in cancer pathways and as enzyme inhibitors, underscoring their utility in the broader field of medicinal chemistry and chemical biology. evitachem.com
Challenges and Future Perspectives in Research on 4 Bromo 1 Ethyl 1h Pyrazol 3 Amine
Addressing Synthetic Challenges for Highly Functionalized Derivatives
The synthesis of pyrazole (B372694) derivatives can be complex due to issues of regioselectivity, especially with asymmetric substitution patterns. mdpi.com For 4-bromo-1-ethyl-1H-pyrazol-3-amine, the primary challenge lies in developing synthetic routes that are both efficient and highly selective, allowing for the controlled introduction of additional functional groups.
Key challenges include:
Regioselectivity: The initial synthesis of the pyrazole ring from acyclic precursors must selectively yield the 1-ethyl-3-amino isomer over other possible regioisomers. Traditional methods like the Knorr pyrazole synthesis often require careful optimization of reaction conditions. jetir.orgorganic-chemistry.org
Protection Strategies: The reactive amino group often requires protection during subsequent functionalization reactions, such as those involving the bromo substituent. mdpi.com The development of orthogonal protecting group strategies that can be selectively removed without affecting other parts of the molecule is a significant hurdle.
Functional Group Tolerance: Introducing new functionalities through reactions like metal-catalyzed cross-couplings at the C4-bromo position or derivatization of the C3-amino group requires reaction conditions that are tolerated by the existing ethyl and amino/bromo groups. mdpi.com For instance, the trifluoromethyl group has been noted to make Sonogashira cross-coupling reactions challenging for some pyrazoles. mdpi.com
Future research should focus on one-pot, multicomponent reactions that can construct the highly substituted ring in a single, efficient step, thereby improving atom and step economy. researchgate.netrsc.org
Table 1: Synthetic Challenges and Future Research Directions
| Challenge | Description | Future Research Direction |
|---|---|---|
| Regiocontrol | Achieving selective formation of the desired 1,3,4-substituted pyrazole isomer during ring formation. mdpi.com | Development of novel catalytic systems and exploration of flow chemistry to precisely control reaction parameters and improve regioselectivity. |
| Protecting Groups | The need for robust and selectively removable protecting groups for the amine functionality to allow for sequential functionalization. mdpi.com | Investigating novel, mild protecting group strategies and enzyme-catalyzed protection/deprotection methods. |
| Late-Stage Functionalization | Difficulty in introducing new functional groups onto the pyrazole core without affecting existing substituents. | Exploring C-H activation and other late-stage functionalization techniques to directly modify the pyrazole ring, reducing the need for multi-step syntheses. |
Innovations in Chemical Reactivity and Selective Transformations
The this compound molecule possesses multiple reactive sites, primarily the C4-bromo atom and the C3-amino group. A key area of future research is the development of selective transformations that can target one site without affecting the other.
Innovations in this area could include:
Site-Selective Cross-Coupling: The bromine atom at the C4 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. kubikat.orgresearchgate.netrsc.org Future work should focus on developing highly selective catalysts that can perform these couplings under mild conditions, preserving the integrity of the amino group.
Amino Group Derivatization: The nucleophilic 3-amino group can be a site for acylation, alkylation, or diazotization followed by subsequent reactions. researchgate.net The challenge is to control the reactivity and prevent undesired side reactions. For example, direct amidation can be a facile route to new derivatives. researchgate.net
Switchable Reactivity: Inspired by studies on other substituted pyrazoles, research could explore "switchable" reactivity, where different reagents or conditions can selectively direct a reaction to either the C-Br bond or another position on the ring, such as through selective deprotonation. sci-hub.box
Table 2: Innovations in Selective Transformations
| Transformation | Reactive Site | Potential Innovation |
|---|---|---|
| Suzuki-Miyaura Coupling | C4-Br | Development of catalysts that operate at low temperatures to avoid side reactions with the amino group. researchgate.netrsc.org |
| Buchwald-Hartwig Amination | C4-Br | Expanding the scope to include a wider range of amine coupling partners for creating diverse libraries of compounds. kubikat.org |
| Acylation/Sulfonylation | C3-NH₂ | Using enzymatic or chemoselective reagents to achieve high selectivity and avoid N-alkylation on the ring. |
| C-H Functionalization | C5-H | Designing regioselective C-H activation protocols to introduce new substituents at the C5 position without a pre-existing handle. |
Emerging Applications in Interdisciplinary Scientific Domains
While pyrazoles are well-established in medicinal chemistry, the specific properties of this compound could enable its use in other scientific fields.
Medicinal Chemistry: This compound is a valuable scaffold for developing new therapeutic agents. Pyrazole derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ijrpr.comnih.govajrconline.org The bromo-substituent allows for the synthesis of diverse compound libraries via cross-coupling to explore structure-activity relationships for targets like protein kinases. nih.gov
Materials Science: Pyrazole derivatives are being investigated for applications in materials science, for instance, as corrosion inhibitors or as components of photoluminescent materials. smolecule.comevitachem.com The combination of a hydrogen-bond-donating amine and a polarizable bromine atom could facilitate strong surface interactions, making it a candidate for corrosion inhibition research. researchgate.net
Agrochemicals: The pyrazole core is present in many commercial fungicides, herbicides, and insecticides. kubikat.org This compound could serve as a building block for new agrochemicals, where the ethyl and bromo groups can be modified to fine-tune efficacy and environmental stability.
Table 3: Emerging Interdisciplinary Applications
| Domain | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Kinase Inhibitors for Cancer Therapy | The pyrazole scaffold is a known "privileged structure" for kinase binding; the C4-position allows for modification to target specific kinases. nih.gov |
| Materials Science | Corrosion Inhibitors | The nitrogen atoms and amino group can coordinate to metal surfaces, forming a protective layer. evitachem.comresearchgate.net |
| Agrochemicals | Novel Pesticides/Fungicides | The pyrazole core is a key component in many agrochemicals; this scaffold allows for diversification. kubikat.orgresearchgate.net |
| Nanotechnology | Functionalized Nanoparticles | The amino group can be used to anchor the molecule to nanoparticle surfaces for applications in drug delivery or sensing. ijrpr.com |
Advancements in Theoretical and Computational Approaches for Pyrazole Chemistry
Computational chemistry is an indispensable tool for understanding and predicting the properties of pyrazole derivatives. eurasianjournals.com For this compound, theoretical methods can provide crucial insights to guide experimental efforts.
Predicting Reactivity: Density Functional Theory (DFT) can be used to calculate molecular properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and Fukui functions. researchgate.netbohrium.com These calculations can predict the most likely sites for electrophilic and nucleophilic attack, helping to design selective reactions.
Mechanism Elucidation: Computational modeling can elucidate the reaction mechanisms of synthetic transformations, helping to optimize reaction conditions and improve yields. researchgate.net This is particularly useful for complex, multi-step, or catalytic reactions.
Virtual Screening and Drug Design: In medicinal chemistry, molecular docking simulations can predict how this molecule and its derivatives might bind to biological targets like enzymes or receptors. bohrium.comajchem-b.com This allows for the rational design of more potent and selective drug candidates before committing to laborious synthesis.
Tautomerism and Conformation: A significant challenge in pyrazole chemistry is understanding the tautomeric equilibria. mdpi.com Advanced computational methods can model the relative stabilities of different tautomers and conformers in various solvent environments, which is critical for predicting biological activity and reactivity.
Table 4: Application of Computational Methods in Pyrazole Research
| Computational Method | Application | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculating electronic structure, reactivity indices, and reaction energetics. researchgate.netbohrium.com | Predicting site-selectivity for functionalization and understanding reaction mechanisms. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior and conformational flexibility of the molecule. eurasianjournals.com | Assessing how the molecule interacts with its environment, such as a solvent or a protein binding pocket. |
| Molecular Docking | Predicting the binding mode and affinity to a biological target. ajchem-b.com | Guiding the design of derivatives for specific therapeutic targets (e.g., kinases, receptors). |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing chemical bonds and non-covalent interactions. researchgate.net | Understanding intermolecular forces that govern crystal packing or ligand-receptor binding. |
Sustainable and Green Chemical Methodologies in the Pyrazole Field
The principles of green chemistry are increasingly important in chemical synthesis. jetir.org Applying these principles to the synthesis and functionalization of this compound is a critical future perspective.
Greener Solvents: Traditional syntheses often use hazardous organic solvents. Future research will focus on using benign alternatives like water, ethanol, or supercritical CO₂, or even performing reactions under solvent-free conditions. researchgate.netnih.govrsc.org
Energy Efficiency: The use of energy-efficient techniques such as microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netrsc.orgnih.gov
Atom Economy: Multicomponent reactions (MCRs) are a key green chemistry strategy as they combine multiple starting materials into a final product in a single step, maximizing atom economy and reducing waste. researchgate.netacs.org
Renewable Feedstocks and Catalysts: The development of synthetic routes that utilize renewable starting materials is a long-term goal. Furthermore, replacing stoichiometric reagents with recyclable, non-toxic catalysts (e.g., biocatalysts or heterogeneous catalysts) can greatly reduce the environmental impact of chemical processes. benthamdirect.comtandfonline.com
Table 5: Green Chemistry Approaches for Pyrazole Synthesis
| Green Chemistry Principle | Application to Pyrazole Synthesis |
|---|---|
| Waste Prevention | Utilizing one-pot and multicomponent reactions to minimize intermediate isolation and purification steps. researchgate.netacs.org |
| Safer Solvents & Auxiliaries | Employing water as a reaction medium, often facilitated by surfactants or phase-transfer catalysts. researchgate.netrsc.orgtandfonline.com |
| Design for Energy Efficiency | Using microwave or ultrasonic irradiation to accelerate reactions and lower energy requirements. rsc.orgnih.gov |
| Catalysis | Developing recyclable heterogeneous or nano-catalysts to replace hazardous and wasteful reagents. nih.govacs.org |
Q & A
Q. Advanced Synthesis Strategies :
- Copper-Catalyzed Coupling : Adapt methods from analogous pyrazole syntheses, such as using copper(I) bromide with cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for nucleophilic substitution reactions .
- Purification : Employ flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to achieve >95% purity, as demonstrated in triazenylpyrazole hybrid syntheses .
- Precursor Selection : Utilize 1-ethyl-4-iodo-pyrazole intermediates for bromination via halogen exchange, leveraging iodide’s higher reactivity .
What advanced techniques are recommended for confirming the structure of this compound?
Q. Structural Characterization Workflow :
- X-Ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly if single crystals are obtained via slow evaporation .
- Multinuclear NMR : Assign peaks using - and -NMR spectra, cross-referencing with pyrazole derivatives (e.g., δ ~7.7 ppm for pyrazole protons and δ ~160 ppm for carbonyl carbons in related esters) .
- HRMS Validation : Confirm molecular weight with high-resolution mass spectrometry (HRMS-ESI), targeting [M+H] signals (e.g., m/z 215 for analogous compounds) .
How can the bioactivity of this compound be evaluated against bacterial strains?
Q. Bioactivity Assessment Protocols :
- Antibacterial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using minimum inhibitory concentration (MIC) assays, as applied to structurally similar pyrazole-3-amines in DE4333659A1 .
- Mechanistic Studies : Investigate interactions with bacterial enzymes (e.g., dihydrofolate reductase) via molecular docking, leveraging X-ray crystallographic data from related compounds .
What strategies are effective for synthesizing derivatives with enhanced pharmacological properties?
Q. Derivatization Approaches :
- Click Chemistry : Introduce triazole moieties via azide-alkyne cycloaddition, as demonstrated in ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate synthesis .
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with arylboronic acids to diversify the pyrazole core, guided by protocols for 1,5-diarylpyrazole cannabinoid receptor ligands .
- Salt Formation : Improve solubility by synthesizing hydrochloride salts, as shown in Enamine Ltd’s bromopyrazole-amine derivatives .
How should discrepancies in spectroscopic data (e.g., NMR shifts) between experimental and theoretical predictions be resolved?
Q. Data Contradiction Analysis :
- Computational Validation : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian09) to identify misassignments .
- Solvent Effects : Account for solvent polarity in theoretical models, as pyrazole derivatives exhibit solvent-dependent shifts (e.g., δ variation in DMSO vs. CDCl) .
- Cross-Referencing : Validate purity (≥95% via HPLC) to rule out impurities affecting spectral data, as noted in EN300-230225 specifications .
What are the best practices for handling and storing this compound in laboratory settings?
Q. Safety and Storage Protocols :
- Hazard Mitigation : Follow precautionary statements (e.g., P302+P352 for skin exposure) and use fume hoods during synthesis to manage brominated intermediates .
- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination, as outlined in triazole-pyrazole hybrid protocols .
How can researchers leverage computational tools to predict the reactivity of this compound in nucleophilic substitution reactions?
Q. Computational Reactivity Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
